8-Fluoro-2-phenylquinazoline is a heterocyclic compound belonging to the quinazoline family, which is recognized for its diverse biological activities and potential therapeutic applications. The structural modification of incorporating a fluorine atom at the 8th position and a phenyl group at the 2nd position enhances its chemical properties, making it a significant subject of interest in medicinal chemistry and drug development.
This compound is categorized as a quinazoline derivative, which is a class of compounds known for their efficacy in various pharmacological applications. Quinazolines have been extensively studied due to their roles as enzyme inhibitors, particularly in cancer therapy. The introduction of fluorine enhances the compound's binding affinity to biological targets, improving its potential as an anticancer agent.
The synthesis of 8-Fluoro-2-phenylquinazoline can be achieved through several methods, with the Chan–Evans–Lam coupling reaction being one of the most common approaches. This method utilizes 2-formylphenylboronic acids and amidines as starting materials, typically under mild conditions with copper(I) iodide as a catalyst and potassium carbonate as a base.
Microwave-Assisted Synthesis: For industrial applications, microwave-assisted synthesis is often employed. This method accelerates the reaction and enhances both yield and purity, allowing for better control over reaction parameters, which is advantageous for large-scale production.
The molecular formula of 8-Fluoro-2-phenylquinazoline is , with a molecular weight of 224.23 g/mol. The structure features a quinazoline core with a fluorine atom at the 8th position and a phenyl group at the 2nd position.
Property | Value |
---|---|
Molecular Formula | C14H9FN2 |
Molecular Weight | 224.23 g/mol |
IUPAC Name | 8-fluoro-2-phenylquinazoline |
InChI | InChI=1S/C14H9FN2/c15-12-... |
InChI Key | VXGDXNCOOYWKCC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=NC=C3C=CC... |
8-Fluoro-2-phenylquinazoline can undergo several chemical reactions:
The mechanism of action of 8-Fluoro-2-phenylquinazoline primarily involves its role as an inhibitor of kinase enzymes, which are critical in cell signaling pathways. By inhibiting these enzymes, the compound disrupts cancer cell proliferation and induces apoptosis. The presence of the fluorine atom significantly enhances its binding affinity to these targets, making it an effective inhibitor.
The compound exhibits typical characteristics associated with quinazolines:
Key chemical properties include:
8-Fluoro-2-phenylquinazoline has numerous applications across various scientific fields:
Quinazoline, a bicyclic heterocyclic scaffold comprising a benzene ring fused to a pyrimidine nucleus, represents a privileged structure in medicinal chemistry due to its versatile pharmacological profile and structural adaptability [6] [7]. This nitrogen-containing aromatic system exhibits significant polarity and hydrogen-bonding capacity, enabling targeted interactions with diverse biological targets. The scaffold's synthetic tractability allows strategic modifications at positions 2, 4, 6, 7, and 8, facilitating rational drug design aimed at optimizing target affinity, selectivity, and pharmacokinetic properties [2] [9].
The therapeutic exploration of quinazolines began in 1869 with Griess's synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline, marking the first documented quinazoline derivative [2] [6]. Systematic investigation accelerated after Gabriel and Colman's foundational work in 1903, which elucidated the physicochemical properties of various quinazoline derivatives [9]. The mid-20th century witnessed significant milestones with the development of clinically impactful quinazoline-based drugs:
Table 1: Historic Milestones in Quinazoline-Based Drug Development
Year | Compound | Therapeutic Area | Key Contribution |
---|---|---|---|
1960s | Methaqualone | Sedative-Hypnotic | First major quinazoline CNS drug (later withdrawn) |
1980s | Trimethoprim | Antibacterial | Dihydrofolate reductase inhibition |
2000s | Gefitinib | Anticancer (EGFR inhibitor) | First FDA-approved quinazoline kinase inhibitor (NSCLC) |
2000s | Erlotinib | Anticancer (EGFR inhibitor) | Improved efficacy in pancreatic cancer |
2010s | Afatinib | Anticancer (EGFR/HER2) | Irreversible kinase inhibition |
The structural evolution of these agents demonstrated that substitutions at positions 4, 6, and 7 profoundly influence target specificity. Gefitinib and erlotinib, featuring 4-anilinoquinazoline cores, established the paradigm of kinase inhibition through competitive ATP binding [1] [7]. Their clinical success validated quinazoline as a versatile platform for targeted cancer therapy, spurring extensive research into novel derivatives addressing resistance mechanisms and alternative kinase targets like Aurora A and VEGFR [1] [4]. Beyond oncology, quinazoline derivatives have shown promise as acetylcholinesterase inhibitors (Alzheimer's disease), antimalarials, and anti-inflammatory agents, underscoring their broad pharmacodynamic utility [5] [9].
Fluorine incorporation has become a cornerstone strategy for optimizing quinazoline derivatives, leveraging both electronic and steric effects to enhance target engagement and pharmacokinetics. The 8-fluoro substitution in particular demonstrates multifaceted advantages:
Table 2: Comparative Bioactivity of Fluorinated vs. Non-Fluorinated Quinazolines
Compound | Target | IC₅₀ (μM) | Selectivity Index (vs. Related Kinases) | Plasma t₁/₂ (h) |
---|---|---|---|---|
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid [1] | Aurora A | 0.168 | >50-fold vs. Aurora B, CDK2, mTOR | 8.7 |
Non-fluorinated analog [1] | Aurora A | 1.24 | 8-fold vs. Aurora B | 3.8 |
6-Fluoro-2-(4-fluorophenyl)-3-substituted quinazolin-4(3H)-one [4] | EGFR | 0.035 | 40-fold vs. HER2 | 12.1 |
Non-fluorinated analog [4] | EGFR | 0.89 | 6-fold vs. HER2 | 5.2 |
These effects culminate in significantly enhanced target selectivity. As exemplified by 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, the 8-fluoro group contributed to >50-fold selectivity for Aurora A over structurally similar kinases like Aurora B and CDK2, attributed to precise steric complementarity with Aurora A's gatekeeper residues [1].
The strategic fusion of 8-fluoro substitution with the 2-phenylquinazoline architecture has yielded a promising scaffold with demonstrated polypharmacology. This configuration synergizes three critical pharmacophoric elements:
Recent studies highlight its capacity to modulate multiple disease-relevant targets:
Table 3: Multitarget Profiling of 8-Fluoro-2-phenylquinazoline Derivatives
Derivative | Kinase Inhibition IC₅₀ (μM) | AChE Inhibition IC₅₀ (μM) | Aβ Aggregation Inhibition (% at 10μM) | Antibacterial MIC (μg/mL) |
---|---|---|---|---|
8-Fluoro-2-phenyl-4-carboxyquinazoline [1] | Aurora A: 0.35 | ND | ND | ND |
3-(Iminoindolin-2-one)-6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one [4] | EGFR: 0.71; Tubulin: 0.94 | ND | ND | ND |
VAV-8 [5] | ND | 1.8 | 42% | ND |
Thiourea-substituted derivative [9] | ND | ND | ND | 8 (S. aureus) |
Molecular docking reveals that the 8-fluoro group enhances binding affinity by 1.8-2.5 kcal/mol in kinase targets through fluorine-specific interactions with backbone amides and sidechain carbons [1] [5]. This multifunctionality positions 8-fluoro-2-phenylquinazoline as a privileged scaffold for developing single-molecule polypharmacology agents, particularly against complex pathologies like cancer and neurodegenerative disorders where concurrent modulation of multiple targets is advantageous. Current research focuses on optimizing C4 substituents to balance potency across chosen target spectra while maintaining favorable ADME profiles [4] [5].
Compound Index
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7